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Cat. No.: S548583

This document provides a summary of clinical data and experimental protocols from phase I studies
investigating the combination of the PARP inhibitor Veliparib (ABT-888) with Low-Dose Fractionated
Whole Abdominal Radiation (LDFWAR) for the treatment of advanced ovarian cancers and peritoneal

carcinomatosis [1] [2].

Synergistic Mechanism of Action

The combination strategy is based on the concept of synthetic lethality and DNA damage potentiation.

¢ PARP Inhibition: Veliparib potently inhibits PARP-1 and PARP-2, enzymes critical for the repair of
single-strand DNA breaks via the base excision repair (BER) pathway [3]. This leads to the
accumulation of single-strand breaks, which can collapse into double-strand breaks during DNA
replication.

¢ Radiation-Induced Damage: lonizing radiation directly causes DNA double-strand breaks.

¢ Synergistic Cell Death: In cancer cells with underlying deficiencies in homologous recombination
(HR) repair—such as those with BRCA1 or BRCAZ2 mutations—the inhibition of PARP prevents the
repair of radiation-induced DNA damage, leading to genomic instability and apoptotic cell death [3]

[4].

Key Clinical Trial Data and Safety Profile
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The following tables summarize the efficacy and safety findings from the primary phase I studies.

Table 1: Efficacy Outcomes from Clinical Trials

Median Median Objective
. . Overall o
Patient Cohort Progression-Free Survival Response Key Findings
Survival (PFS) Rate (ORR)
(0S)
Ovarian/FT Cancer 6.77 months 17.54 Not Reported 33% of patients (7/22
Subset (from initial months total) achieved disease
study, n=8) [1] stabilization >24 weeks
[1].
All Comers (from 4.47 months 13.04 0%
initial study, n=22) months
[1]
Final Report 3.6 months 9.1 months 3% (1/32) The single objective
Cohort (n=32, response was in a
including OV dose germline BRCA-mutated,
escalation) [2] platinum-sensitive patient
[2].
Platinum-Sensitive  Not Reported 10.9 months  Not Reported Suggests better
OV (Final Report) outcomes for platinum-
[2] sensitive patients.
Platinum- Not Reported 5.8 months Not Reported

Resistant OV (Final
Report) [2]

Table 2: Common Treatment-Related Grade 3/4 Toxicities (Final Report, n=32) [2]

Toxicity Incidence (%)
Lymphopenia 59%
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Toxicity Incidence (%)
Thrombocytopenia 12%

Anemia 9%
Leukopenia 6%
Neutropenia 6%

Nausea 6%

Vomiting 6%

Diarrhea 6%

Anorexia 6%

Fatigue 6%

The Maximum Tolerated Dose (MTD) of veliparib in combination with this specific LDFWAR regimen
was determined to be 250 mg orally twice daily [2].

Detailed Experimental Protocol

This section outlines the core methodology used in the phase I clinical trials [1] [2].

Patient Selection and Eligibility Criteria

e Primary Diagnosis: Patients with advanced solid malignancies and documented peritoneal
carcinomatosis, with a specific dose escalation for ovarian and fallopian tube (OV) cancers [2].

¢ Key Inclusion Criteria:

Unresectable or metastatic disease.

ECOG Performance Status of <1.

Life expectancy >3 months.

o

o

[¢]

[¢]

Adequate organ function (bone marrow, renal, hepatic).
¢ Key Exclusion Criteria:
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o Prior abdominal radiation therapy (prior pelvic radiation was acceptable if fields did not overlap).
o Previous malignant bowel obstruction or uncontrolled ascites [1].

Treatment Regimen and Dosage

The treatment was administered over three 28-day cycles.

¢ Veliparib Administration:
o Dosing: Administered orally, twice daily (BID), on days 1-21 of each cycle [1] [2].
o Dose Escalation: Studied across multiple dose levels (DL), ranging from 40 mg BID (DL1) to
400 mg BID (DL6), with the highest doses (DL5 & 6) reserved for OV patients. The MTD was
established at 250 mg BID [2].
e Radiation Therapy (LDFWAR):
o Dosage: 21.6 Gy total, delivered in 36 fractions of 0.6 Gy each.
o Schedule: Two fractions per day (with a minimum 4-hour interval) on days 1 and 5 of each
week, for the first three weeks of each cycle [1].
o Technique: Delivered via anterior and posterior open fields. Posterior kidney shielding was
used to keep the total kidney dose under 20 Gy [1].

Safety and Response Monitoring

¢ Clinical Assessments: Weekly history, physical examination, and vital signs during weeks 1-3 of
each cycle. Adverse events were graded weekly according to NCI CTCAE v4.0 [1].

e Dose-Limiting Toxicity (DLT) Definition: Included any grade 4 toxicity; any grade 3 toxicity
(excepting nausea/vomiting/diarrhea that resolved to grade <2 with medical care); and any grade 3
electrolyte abnormality not correcting to grade <2 within 48 hours. Asymptomatic
lymphopenia/leukopenia was not a DLT [1].

¢ Radiological Assessment: Tumor response was evaluated by CT scan every 8 weeks using
RECIST 1.1 criteria [1].

Companion and Translational Research Protocols

Circulating Tumor Cell (CTC) y-H2AX Analysis

This exploratory protocol assesses DNA damage in real-time [1].
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e Objective: To evaluate the increase in DNA double-strand breaks in tumor cells by measuring the
percentage of y-H2AX-positive CTCs.
e Workflow:
o Blood Collection: Draw blood at baseline, post-first radiation dose (Cycle 1, Day 1), at Day 3,
pre-radiation on Day 5, and at Day 12.
o CTC Isolation: Use the CellSearch Circulating Tumor Cell Epithelial Kit (Veridex) per
manufacturer's protocol.
o Staining and Analysis: Immunofluorescent staining for y-H2AX. Samples are only evaluated if
>1 CTC is present. The percentage of y-H2AX-positive CTCs is calculated [1].

Quality of Life (QoL) Assessment

e Tool: EORTC QLQ-C30 questionnaire.
¢ Schedule: Administered at baseline and then every two cycles (at the end of cycles 2, 4, etc.). Only
patients remaining on treatment complete follow-up questionnaires [1].

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and core biological mechanism of the

combination therapy.
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Patient Enrollment:
Advanced Solid Tumors with
Peritoneal Carcinomatosis
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(RECIST 1.1)

Follow-up

Week 4:
Treatment Break

Click to download full resolution via product page

Diagram 1: Clinical Trial Treatment and Assessment Workflow. (LDFWAR: Low-Dose Fractionated Whole
Abdominal Radiation; BID: twice daily).
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Radiation Therapy Veliparib (PARPi)
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Diagram 2: Mechanism of Synergistic Lethality. The combination of radiation and veliparib causes an
accumulation of DNA damage that HR-deficient cancer cells cannot repair. (SSB: Single-Strand Break; DSB:
Double-Strand Break; BER: Base Excision Repair; HR: Homologous Recombination).

Important Considerations for Researchers

¢ Patient Population: This regimen showed the most promising activity, including the only objective
response, in patients with BRCA mutations and platinum-sensitive disease [2]. This aligns with the
synthetic lethality mechanism.

¢ Toxicity Management: Myelosuppression, particularly lymphopenia, was the most common high-
grade toxicity. Proactive monitoring and support are crucial [2].

e« Combination Rationale: Veliparib is noted for its potent catalytic inhibition of PARP with relatively
low "PARP-trapping"” activity compared to other PARP inhibitors like olaparib. This property is thought
to contribute to its better tolerability and ability to be combined with DNA-damaging agents like
radiation and chemotherapy without excessive synergistic toxicity [3] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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